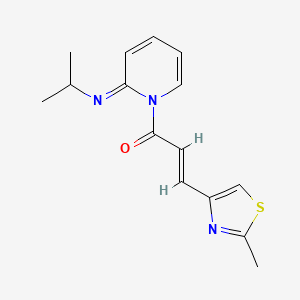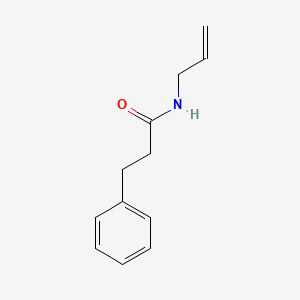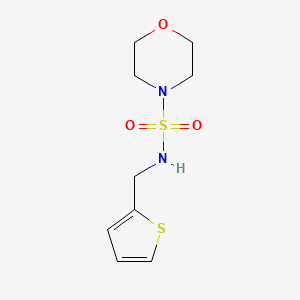![molecular formula C17H27N3O4S B7546617 4-[4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7546617.png)
4-[4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-1-yl]sulfonylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-1-yl]sulfonylmorpholine, also known as PMSF, is a chemical compound that is widely used in scientific research. It is an irreversible serine protease inhibitor that is commonly used to inhibit proteases in biological samples. PMSF is a white crystalline powder that is soluble in water, ethanol, and other organic solvents.
Mechanism of Action
4-[4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-1-yl]sulfonylmorpholine irreversibly inhibits serine proteases by reacting with the hydroxyl group of the serine residue in the active site of the enzyme. This reaction forms a covalent bond between this compound and the enzyme, which prevents the enzyme from functioning. This compound is specific for serine proteases and does not inhibit other types of proteases such as cysteine proteases and metalloproteases.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It inhibits the activity of serine proteases in biological samples, which prevents proteolysis and degradation of proteins. This compound also stabilizes proteins by preventing their degradation during protein purification and electrophoresis. This compound has been shown to protect cells from apoptosis by inhibiting the activity of caspases, which are serine proteases involved in the apoptotic pathway.
Advantages and Limitations for Lab Experiments
4-[4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-1-yl]sulfonylmorpholine has several advantages for lab experiments. It is a specific and irreversible inhibitor of serine proteases, which makes it useful for studying the role of proteases in various biological processes. This compound is also stable in solution and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is toxic and must be handled with care. It can also react with other nucleophiles in the sample, which can lead to false results.
Future Directions
There are several future directions for the use of 4-[4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-1-yl]sulfonylmorpholine in scientific research. One direction is to study the role of proteases in diseases such as cancer, Alzheimer's disease, and cardiovascular disease. This compound can be used to inhibit proteases in biological samples from patients with these diseases, which can provide insights into the role of proteases in disease progression. Another direction is to develop new protease inhibitors that are more specific and less toxic than this compound. These inhibitors can be used to study the role of specific proteases in biological processes.
Synthesis Methods
4-[4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-1-yl]sulfonylmorpholine can be synthesized by reacting morpholine with p-methoxybenzyl chloride, followed by reaction with piperazine and sulfonyl chloride. The reaction scheme is shown below:
Scientific Research Applications
4-[4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-1-yl]sulfonylmorpholine is widely used in scientific research as a protease inhibitor. It is commonly used to inhibit serine proteases such as trypsin, chymotrypsin, and thrombin. This compound is also used to inhibit proteases in biological samples such as cell lysates, plasma, and serum. It is used to prevent proteolysis during protein purification, electrophoresis, and Western blotting. This compound is also used to study the role of proteases in various biological processes such as blood coagulation, inflammation, and apoptosis.
properties
IUPAC Name |
4-[4-[(2-methoxy-5-methylphenyl)methyl]piperazin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-15-3-4-17(23-2)16(13-15)14-18-5-7-19(8-6-18)25(21,22)20-9-11-24-12-10-20/h3-4,13H,5-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNFXBNBOWUWCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CN2CCN(CC2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7546548.png)







![1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-phenoxypropan-2-ol](/img/structure/B7546607.png)
![1,3-Dimethyl-6-[[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]pyrimidine-2,4-dione](/img/structure/B7546610.png)
![3-[1-(3-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridin-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7546622.png)
![1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-(2-propan-2-ylphenoxy)propan-2-ol](/img/structure/B7546624.png)
![1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-2-(1-phenylpyrazol-4-yl)ethanone](/img/structure/B7546625.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B7546628.png)